Benzyl beta-primeveroside is classified as a glycoside, specifically a 6-O-(beta-D-xylopyranosyl)-beta-D-glucopyranoside. It is identified by the chemical formula and has the CAS number 130622-31-0 . The compound is significant in both natural product chemistry and plant biology due to its involvement in the aromatic profile of tea and potential health benefits.
Benzyl beta-primeveroside can be synthesized through several methods, with enzymatic hydrolysis being the most notable. The enzyme beta-primeverosidase, which can be purified from tea leaves or expressed in Escherichia coli, catalyzes the hydrolysis of beta-primeverosides to release the aglycone (benzyl alcohol) and a disaccharide .
Technical Details:
Benzyl beta-primeveroside has a complex molecular structure that can be represented as follows:
The structural representation highlights the glycosidic bond between the sugar moieties and the benzyl group, which is crucial for its biological activity.
Benzyl beta-primeveroside participates in various chemical reactions:
Common Reagents:
The mechanism of action for benzyl beta-primeveroside primarily involves its role in plant metabolism. It is hypothesized that this compound contributes to plant defense mechanisms against herbivores and pathogens. The enzymatic hydrolysis by beta-primeverosidase results in the release of aromatic compounds that may deter pests or attract pollinators .
The hydrolysis reaction proceeds through a glucosyl-enzyme covalent intermediate, with studies indicating that it follows a retaining mechanism typical for glycosidases. This enzymatic action results in the formation of specific anomers of primeverose during hydrolysis, which are critical for understanding its biosynthetic pathways .
Relevant data indicate that its stability and reactivity are influenced by environmental factors such as temperature and pH .
Benzyl beta-primeveroside has several scientific applications:
Benzyl beta-primeveroside (C₁₈H₂₆O₁₀) is a disaccharide glycoside classified under the O-glycosyl family of plant secondary metabolites. Structurally, it consists of a benzyl alcohol aglycone conjugated to a primeverose disaccharide unit (β-D-xylopyranosyl-(1→6)-β-D-glucopyranoside) via a β-glycosidic linkage [3] [6]. This diglycoside belongs to the broader category of glycosidically bound volatiles (GBVs), which function as inert storage forms of aromatic compounds. Its molecular architecture enables both stability in cellular environments and enzymatic hydrolysis for volatile release.
The compound was first isolated and characterized in the early 1990s from Camellia sinensis (tea plant) leaves during investigations into oolong tea aroma precursors [3] [6]. Initial studies identified it as the key non-volatile precursor of benzyl alcohol, a dominant floral volatile in processed teas. Subsequent work expanded its detection to Jasminum sambac flowers (1998) and Alangium platanifolium (2003), establishing its sporadic distribution across phylogenetically distant angiosperms [3]. The compound’s nomenclature underwent standardization through the ChEBI database (CHEBI:136548), resolving early synonyms like "benzyl alcohol xylopyranosyl-(1-6)-glucopyranoside" [3].
As a glycoside-conjugated volatile, benzyl beta-primeveroside exemplifies a universal detoxification and storage strategy in plant chemical defense. Glycosylation neutralizes the autotoxicity of reactive aglycones (e.g., benzyl alcohol) while enabling compartmentalization in vacuoles or apoplastic spaces [5] [8]. This conjugation is mediated by uridine diphosphate (UDP)-dependent glycosyltransferases (UGTs), which link activated sugars to aglycones. Upon tissue damage or stress, specific β-glycosidases hydrolyze the glycoside, releasing bioactive volatiles for ecological signaling [8] [10]. The compound’s occurrence in leaves, flowers, and seeds highlights its role in pollinator attraction, herbivore deterrence, and pathogen defense across plant developmental stages [2] [5].
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